REACTION_CXSMILES
|
C(OC(=O)[N:7]([CH2:10][CH:11]=[CH2:12])[CH2:8][CH3:9])(C)(C)C.[ClH:14]>O1CCOCC1>[ClH:14].[CH2:10]([NH:7][CH2:8][CH3:9])[CH:11]=[CH2:12].[CH2:10]([NH:7][CH2:8][CH3:9])[CH:11]=[CH2:12] |f:3.4|
|
Name
|
|
Quantity
|
28.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(CC)CC=C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 10° C
|
Type
|
TEMPERATURE
|
Details
|
is warmed at 30° C. for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
crystallized from EtOH/TBME
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C=C)NCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)[N:7]([CH2:10][CH:11]=[CH2:12])[CH2:8][CH3:9])(C)(C)C.[ClH:14]>O1CCOCC1>[ClH:14].[CH2:10]([NH:7][CH2:8][CH3:9])[CH:11]=[CH2:12].[CH2:10]([NH:7][CH2:8][CH3:9])[CH:11]=[CH2:12] |f:3.4|
|
Name
|
|
Quantity
|
28.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(CC)CC=C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 10° C
|
Type
|
TEMPERATURE
|
Details
|
is warmed at 30° C. for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
crystallized from EtOH/TBME
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C=C)NCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |